molecular formula C17H14N2O2 B1595441 Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate CAS No. 70375-79-0

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate

Cat. No. B1595441
CAS RN: 70375-79-0
M. Wt: 278.3 g/mol
InChI Key: XDUCEEQKAOPMAY-UHFFFAOYSA-N
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Description

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate (MDP) is an organic compound with an aromatic ring structure and a pyrazole ring. It is a white, crystalline solid that is soluble in water and various organic solvents. MDP has a variety of applications in the field of scientific research due to its unique properties.

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

  • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
  • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

2. Antiviral Activity

  • A new series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles has been synthesized and evaluated for its in vitro antiviral activity and cytotoxicity against herpes simplex virus type-1 grown on Vero African green monkey kidney cells .
  • The synthesis was achieved through Claisen-Schmidt condensation reaction of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives .
  • Some of the synthesized compounds exhibited strong antiviral activity with IC50 (0.02, 0.04, 0.03, 0.03), respectively, compared to the used reference drug .

3. Agrochemistry

  • Pyrazoles have applications in agrochemistry .
  • They are used in the synthesis of various agrochemicals due to their bioactive properties .

4. Coordination Chemistry and Organometallic Chemistry

  • Pyrazoles are used in coordination chemistry and organometallic chemistry .
  • They are often used as ligands in the synthesis of complex compounds .

5. Antimicrobial Activity

  • New compounds containing pyrazole and oxadiazoles show high antibacterial and antifungal activity against various bacteria and fungi .
  • These compounds have potential for further development in the field of antimicrobial drugs .

6. Herbicide Intermediate

  • 3,5-Diphenylpyrazole, a compound similar to Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate, is used as an intermediate in the synthesis of the herbicide "Wild Swallow" .

properties

IUPAC Name

methyl 1,5-diphenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUCEEQKAOPMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355041
Record name methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate

CAS RN

70375-79-0
Record name methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GS Pereira, M Mittersteiner, HG Bonacorso… - ACS …, 2023 - ACS Publications
In this work, we present a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. It was found that the …
Number of citations: 6 pubs.acs.org
M Alvarado, J Decara, MJ Luque… - Bioorganic & medicinal …, 2013 - Elsevier
Searching for novel antiobesity agents, a series of cannabinoid LH21 and of Rimonabant-fatty acid amide analogues have been prepared. Synthesis of pyrazoles 2a–2c was achieved …
Number of citations: 24 www.sciencedirect.com

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